Phenatine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

139-68-4 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.3 g/mol |

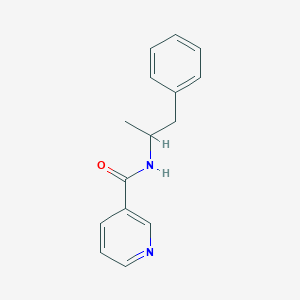

IUPAC Name |

N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |

InChI Key |

KJRJJAZBUWXZFN-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

Other CAS No. |

139-68-4 |

Synonyms |

Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |

Origin of Product |

United States |

Foundational & Exploratory

Phentermine's Mechanism of Action on the Central Nervous System: A Technical Guide

Abstract

Phentermine is a sympathomimetic amine, structurally analogous to amphetamine, utilized for the short-term management of obesity.[1][2][3] Its primary therapeutic effect, appetite suppression, is mediated through a complex interplay of actions within the central nervous system (CNS).[4][5][6][7] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning phentermine's effects. The core of its action lies in its ability to modulate monoaminergic neurotransmission, primarily by acting as a norepinephrine-dopamine releasing agent (NDRA) and, to a lesser extent, a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] Furthermore, phentermine engages with the trace amine-associated receptor 1 (TAAR1), adding another layer to its pharmacological profile.[8][9] Unlike many other amphetamine-related compounds, it is notably inactive at the vesicular monoamine transporter 2 (VMAT2).[8] This guide will detail these mechanisms, present quantitative pharmacological data, outline key experimental protocols used in their elucidation, and provide visual representations of the involved pathways and workflows.

Core Mechanism of Action on Monoaminergic Systems

Phentermine's principal CNS effects are driven by its interaction with the presynaptic terminals of monoaminergic neurons, specifically those utilizing norepinephrine (NE) and dopamine (DA).[8][10] Its impact on serotonin (5-HT) is considered weak and of minor significance to its primary mechanism.[4][8]

Interaction with Monoamine Transporters (MATs)

Phentermine functions as a substrate for monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8] This interaction facilitates its entry into the presynaptic neuron, which is a prerequisite for its primary action as a releasing agent. It also contributes to its activity as a reuptake inhibitor by competing with endogenous neurotransmitters for transport.[4][8][10]

Monoamine Releasing Agent (MRA)

The predominant mechanism of phentermine is the promotion of non-vesicular release of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft.[8][10][11] Once inside the neuron, phentermine disrupts the vesicular storage of these catecholamines, leading to an increase in their cytosolic concentration. This elevated cytosolic concentration causes the reversal of DAT and NET function, resulting in the efflux of dopamine and norepinephrine into the synapse.[12] Phentermine is more potent in its effects on norepinephrine release compared to dopamine.[8]

Inactivity at Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a crucial protein responsible for sequestering cytosolic monoamines into synaptic vesicles for storage and subsequent release via exocytosis.[13][14][15] Many amphetamine-like stimulants interact with VMAT2.[15][16] However, a distinguishing feature of phentermine is its complete inactivity at VMAT2, meaning it does not directly interfere with the vesicular packaging of neurotransmitters.[8]

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

Phentermine also acts as an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor located intracellularly in monoamine neurons.[8][9][17] TAAR1 activation by phentermine initiates a signaling cascade that can modulate the activity of monoamine transporters.[12] Specifically, TAAR1 activation, through protein kinase A (PKA) and protein kinase C (PKC) signaling, can lead to the phosphorylation of DAT.[12] This phosphorylation can result in both the internalization of the transporter (non-competitive reuptake inhibition) and the reversal of its function, contributing to dopamine efflux.[12] While phentermine is a weaker TAAR1 agonist compared to amphetamine, this interaction represents a significant, non-VMAT2-dependent mechanism contributing to its overall effect.[8]

Effects on Key Central Nervous System Regions

Hypothalamus and Appetite Suppression

The appetite-suppressing (anorectic) effects of phentermine are primarily attributed to its action within the hypothalamus.[2][18][19] By stimulating the release of norepinephrine in this brain region, phentermine activates hypothalamic circuits that control satiety and suppress hunger signals.[2][6][18] This action mimics the body's natural "fight-or-flight" response, which includes the suppression of appetite.[4] Some evidence also suggests phentermine may indirectly increase leptin levels and reduce the effects of neuropeptide Y, a potent appetite stimulant.[10]

Nucleus Accumbens and Rewarding Effects

Phentermine's ability to increase dopamine levels in the nucleus accumbens (NAc), a key region of the brain's reward system, underlies its stimulant and rewarding properties.[20] Studies have shown that phentermine can induce conditioned place preference (CPP) in animal models, a behavioral indicator of a drug's rewarding potential.[20] This effect is linked to an increased expression of the dopamine transporter (DAT) and the activation of the PI3K/Akt signaling pathway within the NAc.[20]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding phentermine's activity at monoamine transporters and TAAR1, based on studies in rat brain synaptosomes and cell lines expressing human receptors.

| Parameter | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) | Receptor/Transporter | Reference |

| Monoamine Release (EC50, nM) | 28.8–39.4 | 262 | 2,575–3,511 | MATs (rat brain) | [8] |

| TAAR1 Agonism (EC50, nM) | - | - | - | human TAAR1 | [8] |

| MAO-A Inhibition (IC50, nM) | - | - | - | MAO-A | [8] |

| MAO-B Inhibition (IC50, nM) | - | - | - | MAO-B | [8] |

Note: EC50 (Half-maximal effective concentration) for release indicates the concentration at which the drug elicits 50% of its maximal effect. IC50 (Half-maximal inhibitory concentration) indicates the concentration that inhibits a biological process by 50%. Lower values indicate greater potency. Data from in vitro studies may differ from in vivo effects.[8]

Key Experimental Protocols

The mechanisms of phentermine have been elucidated through various experimental techniques. Below are simplified protocols for two key methodologies.

Neurotransmitter Transporter Uptake/Release Assay

This in vitro assay measures a compound's ability to inhibit neurotransmitter reuptake or stimulate its release. Fluorescence-based kits are commonly used for high-throughput screening.[21][22][23]

Objective: To quantify phentermine's effect on NET, DAT, and SERT activity.

Methodology:

-

Cell Culture: Utilize cell lines (e.g., HEK293) stably expressing the human norepinephrine, dopamine, or serotonin transporter (hNET, hDAT, or hSERT).[21][22]

-

Plating: Seed cells into 96- or 384-well microplates and culture until a confluent monolayer is formed.[24]

-

Compound Incubation: Remove the culture medium and incubate the cells with varying concentrations of phentermine (or control compounds) for a defined period (e.g., 10-30 minutes) at 37°C.[21][24]

-

Substrate Addition: Add a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitter.[22][23]

-

Data Acquisition: Immediately place the plate in a bottom-reading fluorescence microplate reader. Measure the increase in intracellular fluorescence in real-time (kinetic mode) or after a set incubation period (endpoint mode).[23][24]

-

Analysis: The rate of fluorescence increase is proportional to transporter activity. Inhibition by phentermine is calculated relative to untreated controls, and IC50 or EC50 values are determined.

References

- 1. Phentermine, Sibutramine and Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 3. Phentermine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 5. Phentermine: Uses & Mechanism of Action | Study.com [study.com]

- 6. droracle.ai [droracle.ai]

- 7. Phentermine for Weight Loss: Benefits, Side Effects, and Dosage [healthline.com]

- 8. Phentermine - Wikipedia [en.wikipedia.org]

- 9. Explore Phentermine on Synapse: Tips and Tricks for Better Search Results [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. rivasweightloss.com [rivasweightloss.com]

- 12. TAAR1 - Wikipedia [en.wikipedia.org]

- 13. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vesicular monoamine transporter 2: Role as a novel target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychotropical.com [psychotropical.com]

- 17. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phentermine and the Brain – How It Manages Appetite Signals - General Discussions - DmN CMS [dmncms.net]

- 20. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 22. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. moleculardevices.com [moleculardevices.com]

- 24. moleculardevices.com [moleculardevices.com]

Phentermine: A Technical Guide on its Classification, Mechanism, and Analysis as a Substituted Amphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of phentermine, focusing on its chemical classification as a substituted amphetamine. It explores its core chemical structure, mechanism of action as a sympathomimetic agent, and key pharmacokinetic and pharmacodynamic properties. Furthermore, this guide presents quantitative data in structured tables, outlines detailed experimental protocols for its evaluation, and includes visualizations of chemical relationships, signaling pathways, and experimental workflows to support advanced research and development.

Chemical Classification and Structure

Phentermine, chemically known as α,α-dimethylphenethylamine, is a synthetic organic compound classified as a substituted amphetamine.[1][2] The term "substituted amphetamine" refers to a class of compounds derived from the core amphetamine structure through the substitution of one or more hydrogen atoms with other functional groups.[3]

Phentermine's structure is distinct from amphetamine in that it possesses a second methyl group at the alpha carbon of the phenethylamine backbone.[2] This structural modification makes it a positional isomer of methamphetamine.[2] While chemically and pharmacologically related to amphetamine, this substitution pattern influences its pharmacological profile, particularly its potency and receptor interactions.[1][2]

Caption: Structural relationship of Phenethylamine, Amphetamine, and Phentermine.

Mechanism of Action

Phentermine is classified as a sympathomimetic amine, exhibiting pharmacological activity similar to amphetamine.[1][4] Its primary mechanism of action involves stimulating the central nervous system by increasing the levels of catecholamines—specifically norepinephrine and dopamine—in the synapse.[5][6]

The key actions include:

-

Neurotransmitter Release: Phentermine promotes the release of norepinephrine and dopamine from presynaptic nerve terminals.[2] Its effect on norepinephrine is more pronounced than its effect on dopamine, with only weak effects on serotonin.[2][5]

-

Reuptake Inhibition: The drug may also prevent the reuptake of these catecholamines back into the presynaptic neuron, thereby prolonging their activity in the synaptic cleft.[5][6]

-

Appetite Suppression: The elevated levels of norepinephrine activate the "fight-or-flight" response, which includes the suppression of appetite.[5] This anorectic effect is the primary basis for its use in obesity treatment, although other metabolic or CNS effects may also contribute.[1][4]

Unlike many other amphetamines, phentermine is reported to be completely inactive at the vesicular monoamine transporter 2 (VMAT2).[2]

Caption: Phentermine's mechanism of action at the neuronal synapse.

Data Presentation

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of phentermine.

| Parameter | Value | Source(s) |

| Bioavailability | High (almost 100%) | [2] |

| Time to Peak Concentration (Tmax) | ~6 hours (15 mg dose) | [2] |

| Plasma Protein Binding | ~17.5% | [2][7] |

| Volume of Distribution (Vd) | 5 L/kg | [2] |

| Metabolism | Minimal (~6% of dose) | [2] |

| Elimination Half-Life | 20-25 hours (pH-dependent) | [2][7] |

| Excretion | 62-85% excreted unchanged in urine | [1][2] |

Pharmacodynamic & Efficacy Data (Weight Loss)

The following table presents a summary of weight loss outcomes from various clinical studies.

| Study Population & Duration | Phentermine Dose | Mean Weight Loss (vs. Placebo) | Source(s) |

| Obese Adults (2-24 weeks) | Monotherapy (dose not specified) | 3.6 kg greater than placebo | [6] |

| Obese Adults (28 weeks) | 15 mg/day | 6.0 kg total loss | [4] |

| Korean Obese Adults (12 weeks) | 37.5 mg/day | 3.8 kg (5.2% of body weight) | [8] |

| Obese Adults (12 weeks) | 30 mg/day (DCR formulation) | 8.1 kg vs. 1.7 kg for placebo | [9] |

| Severely Obese Adults (56 weeks) | 15 mg/92 mg (Phen/Topiramate CR) | 10.9% loss vs. 1.6% for placebo | [10] |

Note: Some studies utilize a combination therapy of phentermine and topiramate (Phen/Top), which can produce greater weight loss than phentermine alone.[11]

Key Experimental Protocols

Protocol: Randomized Controlled Trial for Efficacy Assessment

This protocol outlines a typical methodology for evaluating the anorectic efficacy of phentermine in a clinical setting.

-

Objective: To determine the efficacy and safety of phentermine for weight reduction compared to a placebo.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]

-

Participant Criteria:

-

Inclusion: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia).[1][12]

-

Exclusion: History of cardiovascular disease, uncontrolled hypertension, hyperthyroidism, glaucoma, or use of monoamine oxidase inhibitors (MAOIs) within 14 days.[1]

-

-

Intervention:

-

Data Collection:

-

Baseline: Record demographics, medical history, body weight, height (for BMI), waist circumference, and blood pressure.

-

Follow-up Visits (e.g., every 4 weeks): Repeat all baseline measurements and assess for adverse events.[13]

-

-

Outcome Measures:

-

Statistical Analysis: An intent-to-treat (ITT) analysis is performed. The primary endpoint is analyzed using an analysis of covariance (ANCOVA), with the treatment group as the main factor and the baseline weight as a covariate.

Caption: Workflow for a typical randomized controlled trial of phentermine.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to assess phentermine's potential to inhibit MAO enzymes, a key consideration for drugs with sympathomimetic activity.

-

Objective: To determine the inhibitory constant (Ki) of phentermine against recombinant human MAO-A and MAO-B enzymes.

-

Materials:

-

Recombinant human purified MAO-A and MAO-B enzymes.[14]

-

Phentermine stock solution and serial dilutions.

-

Specific substrates for MAO-A (e.g., kynuramine) and MAO-B.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Microplate reader (spectrophotometer or fluorometer).

-

-

Methodology:

-

Prepare reaction mixtures in a 96-well plate. Each well will contain the phosphate buffer, a specific concentration of phentermine (or vehicle control), and either the MAO-A or MAO-B enzyme.

-

Pre-incubate the mixtures at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the appropriate substrate to each well.

-

Monitor the reaction kinetically by measuring the change in absorbance or fluorescence over time using the microplate reader. The rate of product formation is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each phentermine concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor (phentermine) concentration to determine the IC50 value (the concentration of phentermine that inhibits 50% of the enzyme's activity).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km) for that substrate.

-

Compare the Ki values for MAO-A and MAO-B to determine the potency and selectivity of inhibition. Based on such experiments, phentermine is considered an unlikely MAO inhibitor at therapeutic doses.[14]

-

References

- 1. drugs.com [drugs.com]

- 2. Phentermine - Wikipedia [en.wikipedia.org]

- 3. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 6. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Postmarketing Surveillance Study of the Efficacy and Safety of Phentermine in Patients with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Pharmacokinetics and bioavailability of oral Phentermine

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Oral Phentermine

Introduction

Phentermine is a sympathomimetic amine, structurally similar to amphetamine, that is utilized as a short-term adjunct in the management of exogenous obesity.[1][2][3] It functions primarily as an anorectic agent, suppressing appetite to aid in weight reduction alongside a regimen of exercise, caloric restriction, and behavioral modification.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral phentermine, intended for an audience of researchers, scientists, and drug development professionals. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of phentermine, summarizes quantitative data, outlines relevant experimental methodologies, and visualizes key biological and procedural pathways.

Pharmacokinetic Profile

The pharmacokinetics of phentermine have been characterized following oral administration. The drug is well absorbed, undergoes minimal metabolism, and is primarily excreted unchanged in the urine.[1][4] Its pharmacokinetic profile is noted to be approximately dose-dependent.[5]

Absorption

Following oral administration, phentermine is readily absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Tmax) are typically reached within 3 to 6 hours.[1][4][6] Studies on orally disintegrating tablets (ODT) have shown that administration after a high-fat meal has a minimal effect on its bioavailability, with the maximum concentration (Cmax) decreasing by approximately 5% and the area under the curve (AUC) decreasing by about 12%.[4] Steady-state concentrations are generally achieved after 14 days of once-daily administration.[7]

Distribution

Phentermine is widely distributed throughout the body.[8] It has a volume of distribution (Vd) reported to be 5 L/kg.[1][8] Plasma protein binding is relatively low at approximately 17.5%, which suggests a significant portion of the drug remains unbound and pharmacologically active.[1][5][8] Due to its lipophilic nature, phentermine readily crosses the blood-brain barrier.[1]

Metabolism

Phentermine undergoes minimal metabolism, with only about 6% of an administered dose being metabolized.[1] The primary metabolic pathways include para-hydroxylation of the aromatic ring and N-oxidation of the aliphatic side chain.[4][5] The cytochrome P450 (CYP) 3A4 enzyme is the primary contributor to its metabolism, though other enzymes like CYP2B6 may also be involved.[4][5][9] The limited metabolism means that the pharmacological activity is mainly attributable to the parent compound.[1]

Excretion

The primary route of elimination for phentermine is renal excretion.[1] Between 62% and 85% of an oral dose is excreted as unchanged phentermine in the urine.[1][4][5] The elimination half-life is approximately 20 to 25 hours.[1][5][10] This half-life is highly dependent on urinary pH; in acidic urine (pH < 5), the half-life can be significantly reduced to 7 to 8 hours.[1][8] The clearance of phentermine is reported as 8.79 L/h.[1][8]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for oral phentermine.

| Parameter | Value | Reference(s) |

| Time to Peak (Tmax) | 3 - 6 hours | [1][4] |

| Plasma Protein Binding | ~17.5% | [1][5][8] |

| Volume of Distribution (Vd) | 5 L/kg | [1][8] |

| Metabolism | Minimal (~6% of dose) | [1] |

| Elimination Half-Life (t½) | 20 - 25 hours (pH-dependent) | [1][5][10] |

| Half-Life in Acidic Urine (pH < 5) | 7 - 8 hours | [1][8] |

| Primary Excretion Route | Urine (62-85% as unchanged drug) | [1][4][5] |

| Clearance (CL) | 8.79 L/h | [1][8] |

Bioavailability

Absolute Bioavailability

The absolute bioavailability of oral phentermine is considered high, approaching 100%, indicating that it is almost completely absorbed after oral ingestion.[1]

Relative Bioavailability & Food Effect

A study comparing two different extended-release capsule formulations of phentermine (phentermine HCl and phentermine base) found them to be bioequivalent after 14 days of daily administration.[7] The 90% confidence intervals for the mean ratios of key pharmacokinetic variables fell within the standard bioequivalence range of 80% to 125%.[7] As noted previously, the effect of a high-fat meal on the bioavailability of an orally disintegrating tablet formulation was minimal.[4]

Mechanism of Action and Associated Signaling Pathways

Phentermine's primary pharmacological effect is appetite suppression, which is mediated through its action on the central nervous system.

Primary Mechanism of Action: Appetite Suppression

Phentermine is a sympathomimetic amine that stimulates the central nervous system.[2][11][12] Its mechanism of action involves stimulating neurons to release catecholamines, primarily norepinephrine and, to a lesser extent, dopamine.[1][2][12] It may also inhibit the reuptake of these neurotransmitters, prolonging their activity in the synaptic cleft.[2][12] This increased noradrenergic and dopaminergic signaling in the hypothalamus, the brain's appetite-regulating center, leads to a reduction in hunger and appetite.[2][13]

Secondary Signaling Pathway: Conditioned Rewarding Effects

Beyond its therapeutic effect on appetite, studies have investigated the mechanisms underlying phentermine's potential for dependence. Research indicates that phentermine can produce conditioned rewarding effects through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway within the nucleus accumbens (NAc), a key brain region involved in reward and addiction.[14][15] Phentermine administration has been shown to increase the expression of the dopamine transporter (DAT) and the phosphorylation of Akt in the NAc, effects which are mitigated by PI3K/Akt pathway inhibitors.[14]

Experimental Protocols

The characterization of phentermine's pharmacokinetic profile relies on robust bioanalytical methods and well-designed clinical studies.

Bioanalytical Method for Plasma Quantification

A common and validated method for the simultaneous determination of phentermine in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation is a standard method for sample cleanup. A volume of human plasma (e.g., 200 µL) is treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing phentermine, is collected for analysis.[16]

-

Chromatography: The supernatant is injected into a liquid chromatography system. Chromatographic separation is achieved using a reverse-phase column, such as a Kromasil C8 or CN column (e.g., 2.1 mm × 100 mm, 5 µm).[16][17] An isocratic mobile phase is often employed, for instance, a mixture of acetonitrile and an aqueous buffer like 20mM ammonium formate with 0.3% formic acid (e.g., 40:60, v/v), at a constant flow rate (e.g., 0.35 mL/min).[16]

-

Mass Spectrometry: Detection and quantification are performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. For phentermine, the transition monitored is typically m/z 150.0 → 91.0 in positive ion mode.[16] An internal standard is used for accurate quantification. The method is validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.[18]

Human Pharmacokinetic Study Design

A randomized, multiple-dose, crossover study is a robust design for assessing the relative bioavailability and steady-state pharmacokinetics of different drug formulations.

-

Study Population: Healthy, male volunteers (e.g., n=21).[7]

-

Design: A randomized, single-blind, two-period, two-sequence crossover design.[7]

-

Treatment Phases:

-

Period 1: Subjects are randomized to receive either the test formulation or the reference formulation once daily for a set duration (e.g., 14 days) to ensure steady-state is reached.[7]

-

Washout Period: A washout period of sufficient length (e.g., 14 days) follows the first treatment period to ensure complete elimination of the drug from the body.[7]

-

Period 2: Subjects "cross over" to receive the alternate formulation for the same duration as in Period 1.[7]

-

-

Pharmacokinetic Sampling: On the final day of each treatment period (e.g., Day 14), serial venous blood samples are collected over a full 24-hour dosing interval for the determination of plasma phentermine concentrations.[7]

-

Data Analysis: Key pharmacokinetic parameters (Cmax, Cmin, AUC) are calculated for each subject in each period. Statistical analysis is then performed on the ratios of these parameters (test/reference) to determine bioequivalence.[7]

Conclusion

Oral phentermine is characterized by favorable pharmacokinetic properties, including rapid and near-complete absorption, low plasma protein binding, and a predictable elimination profile. Its bioavailability is high and not significantly impacted by food. The drug undergoes minimal metabolism, with its pharmacological activity primarily driven by the parent compound acting as a sympathomimetic agent to suppress appetite. The primary route of elimination is renal, with a half-life that is notably influenced by urinary pH. The established bioanalytical methods and robust clinical study designs provide a clear and consistent understanding of phentermine's behavior in the human body, supporting its continued use in clinical practice for weight management.

References

- 1. Phentermine - Wikipedia [en.wikipedia.org]

- 2. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 3. Phentermine: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. medicine.com [medicine.com]

- 5. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Adipex P, Lomaira (phentermine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Steady-state pharmacokinetics of phentermine extended-release capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hillcon.com [hillcon.com]

- 10. southshorerecovery.com [southshorerecovery.com]

- 11. droracle.ai [droracle.ai]

- 12. Phentermine Patient Tips: 7 things you should know [drugs.com]

- 13. fravia.eu [fravia.eu]

- 14. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iipseries.org [iipseries.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development and Approval of Phentermine for Medical Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical development, regulatory approval, and mechanistic understanding of phentermine, a sympathomimetic amine widely used for the short-term management of obesity. This document details the initial synthesis, pivotal clinical trials, and the evolving understanding of its mechanism of action, presenting quantitative data in structured tables and illustrating key pathways and processes through detailed diagrams.

Pre-clinical and Chemical Development

Initial Synthesis

Regulatory Approval and Clinical Trials

Phentermine was first approved by the United States Food and Drug Administration (FDA) in 1959 as a short-term appetite suppressant for the management of obesity.[2][3][4][5] This approval was granted based on clinical data from trials conducted in the 1950s.

Early Clinical Trials (1950s)

Detailed protocols from the initial clinical trials in the 1950s that led to the 1959 FDA approval are not extensively documented in publicly accessible records. However, a 1966 study by Lorber et al. provides insight into the early clinical investigation of phentermine in a pediatric population, which likely reflects the general design of studies from that era.[6][7]

Experimental Protocol: Lorber et al. (1966) Pediatric Study [6][7]

-

Study Design: 12-week, 3-parallel-arm, randomized, placebo-controlled trial.

-

Patient Population: 68 patients with obesity, aged three to fifteen.

-

Treatment Arms:

-

Phenmetrazine 12.5 mg daily (a long-acting amphetamine)

-

Phentermine 15 mg daily

-

Placebo

-

-

Primary Efficacy Endpoint: Change in absolute body weight.

-

Key Findings: At 12 weeks, both the phenmetrazine and phentermine groups had lost an additional 3 kg compared to baseline, while the placebo group had begun to regain weight. One patient in the phentermine arm withdrew due to insomnia.[6][7]

Drug Efficacy Study Implementation (DESI) Review

In 1973, phentermine underwent a review as part of the FDA's Drug Efficacy Study Implementation (DESI) program. The DESI review concluded that phentermine was effective for weight loss compared to placebo. However, due to theoretical concerns about abuse and addiction potential, its use was officially limited to short-term (a few weeks).[3]

The "Fen-Phen" Era and its Aftermath

In the 1990s, the off-label combination of phentermine with fenfluramine ("Fen-Phen") became a widely popular weight-loss therapy. However, in 1997, reports emerged linking the fenfluramine component to cases of valvular heart disease and primary pulmonary hypertension.[2] This led to the voluntary withdrawal of fenfluramine and dexfenfluramine from the market at the request of the FDA. Phentermine itself was not implicated in these adverse cardiovascular events and remained available for prescription.

Approval of Phentermine/Topiramate Extended-Release (Qsymia®)

In 2012, the FDA approved a combination product, Qsymia® (phentermine and topiramate extended-release), for chronic weight management.[8] This approval was based on data from several Phase 3 clinical trials, most notably the EQUIP and CONQUER studies.

Logical Relationship: Phentermine Approval Timeline

Caption: A timeline of key milestones in the development and regulatory approval of phentermine.

The EQUIP (Efficacy and Safety of Phentermine/Topiramate in Obese Subjects) trial was a 56-week, randomized, double-blind, placebo-controlled, phase 3 study.

Experimental Protocol: EQUIP Trial [9][10]

-

Patient Population: 1,267 obese adults (BMI ≥ 35 kg/m ²).[8]

-

Treatment Arms:

-

Placebo

-

Phentermine 3.75 mg / Topiramate ER 23 mg

-

Phentermine 15 mg / Topiramate ER 92 mg

-

-

Intervention: All participants received counseling on lifestyle modifications.

-

Primary Endpoints:

-

Percentage change in body weight from baseline.

-

Proportion of patients achieving at least 5% weight loss.

-

-

Statistical Analysis: The primary efficacy analyses were performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of study medication and had at least one post-baseline weight measurement. The last observation carried forward (LOCF) method was used to handle missing data.[9]

The CONQUER (Controlled-Release Phentermine/Topiramate in Overweight and Obese Adults with Comorbidities) trial was a 56-week, randomized, double-blind, placebo-controlled, phase 3 study.

Experimental Protocol: CONQUER Trial [11][12][13]

-

Patient Population: 2,487 overweight or obese adults (BMI 27-45 kg/m ²) with two or more weight-related comorbidities (e.g., hypertension, dyslipidemia, type 2 diabetes, or abdominal obesity).[12]

-

Treatment Arms:

-

Placebo

-

Phentermine 7.5 mg / Topiramate ER 46 mg

-

Phentermine 15 mg / Topiramate ER 92 mg

-

-

Intervention: All participants received counseling on diet and lifestyle.

-

Primary Endpoints:

-

Percentage change in body weight from baseline.

-

Proportion of patients achieving at least 5% weight loss.

-

-

Inclusion/Exclusion Criteria (Selected):

-

Inclusion: Age 18-70 years, stable weight for at least 3 months prior to screening.

-

Exclusion: Uncontrolled hypertension, recent cardiovascular event, history of eating disorders, pregnancy or lactation, use of other weight-loss medications.

-

-

Statistical Analysis: Similar to the EQUIP trial, the primary analysis was conducted on the ITT population using the LOCF method for missing data.[11]

Quantitative Data from Key Clinical Trials

The following tables summarize the primary efficacy outcomes from the EQUIP and CONQUER trials.

Table 1: Efficacy Results of the EQUIP Trial at 56 Weeks [10]

| Treatment Group | Mean Percent Weight Loss from Baseline | Proportion Achieving ≥5% Weight Loss | Proportion Achieving ≥10% Weight Loss |

| Placebo | -1.6% | 17.3% | 7% |

| PHN 3.75/TPM ER 23 | -5.1% | 44.9% | 19% |

| PHN 15/TPM ER 92 | -10.9% | 66.7% | 47% |

Table 2: Efficacy Results of the CONQUER Trial at 56 Weeks [8][12]

| Treatment Group | Mean Percent Weight Loss from Baseline | Proportion Achieving ≥5% Weight Loss | Proportion Achieving ≥10% Weight Loss |

| Placebo | -1.2% | 21% | 7% |

| PHN 7.5/TPM ER 46 | -7.8% | 62% | 37% |

| PHN 15/TPM ER 92 | -9.8% | 70% | 48% |

Mechanism of Action

Phentermine's primary mechanism of action involves the modulation of neurotransmitter systems in the brain, particularly in the hypothalamus, a key region for appetite regulation.[14]

Hypothalamic Signaling Pathway for Appetite Suppression

Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine and, to a lesser extent, dopamine in the hypothalamus.[14] This leads to an increase in the synaptic concentrations of these neurotransmitters, which in turn modulate the activity of key neuronal populations involved in appetite control.

-

Norepinephrine: Noradrenaline (norepinephrine) has opposing effects on the two main populations of appetite-regulating neurons in the arcuate nucleus (ARC) of the hypothalamus. It increases the activity of orexigenic (appetite-stimulating) Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons via α1A- and β-adrenergic receptors.[15][16] Conversely, it decreases the activity of anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons through the activation of α2A-adrenergic receptors.[15][16] The net effect of phentermine, however, is appetite suppression, suggesting a more complex interplay of these neuronal circuits or a dominant effect on other pathways.

-

Dopamine: Dopamine also plays a role in regulating the activity of ARC neurons. It can inhibit POMC neurons through dopamine D2 receptors, while potentially activating NPY/AgRP neurons via D1 receptors.[17][18] The overall effect of dopamine on feeding behavior is complex, involving both homeostatic and reward pathways.

Signaling Pathway: Hypothalamic Appetite Regulation by Phentermine

Caption: Phentermine's modulation of hypothalamic neurons involved in appetite control.

PI3K/Akt Signaling Pathway in the Nucleus Accumbens

Recent research has indicated that the rewarding effects of phentermine, which may contribute to its abuse potential, are mediated through the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens (NAc).[15][19][20] Phentermine, as a dopamine releaser, increases dopamine levels in the NAc. This increase in dopamine is thought to activate the PI3K/Akt pathway, leading to downstream cellular changes that contribute to the drug's rewarding properties.[15][19][20]

Experimental Workflow: Investigating Phentermine's Rewarding Effects

Caption: Experimental workflow to elucidate the role of the PI3K/Akt pathway in phentermine's rewarding effects.

Signaling Pathway: Phentermine's Rewarding Effects via PI3K/Akt

Caption: Proposed signaling cascade for the rewarding effects of phentermine in the nucleus accumbens.

Conclusion

Phentermine has a long and complex history as a pharmacological agent for weight management. From its initial synthesis and early clinical use to its more recent formulation in a combination product for chronic use, the understanding of its efficacy, safety, and mechanism of action has evolved significantly. This technical guide provides a detailed overview of this journey, offering valuable insights for researchers and professionals in the field of drug development and obesity treatment. The continued investigation into its intricate signaling pathways will likely uncover further therapeutic potential and refine its clinical application.

References

- 1. Weight management in obesity – past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. obesitymedicinereview.com [obesitymedicinereview.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. forhers.com [forhers.com]

- 5. These highlights do not include all the information needed to use Phentermine Hydrochloride Capsules, USP safely and effectively. See full prescribing information for Phentermine Hydrochloride Capsules, USP. Phentermine Hydrochloride Capsules, USP CIV for oral use Initial U.S. Approval: 1959 [dailymed.nlm.nih.gov]

- 6. A Narrative Review: Phentermine and Topiramate for the Treatment of Pediatric Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phentermine-topiramate: First combination drug for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Controlled-Release Phentermine/Topiramate in Severely Obese Adults: A Randomized Controlled Trial (EQUIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controlled-release phentermine/topiramate in severely obese adults: a randomized controlled trial (EQUIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Low-Dose, Controlled-Release, Phentermine Plus Topiramate Combination on Weight and Associated Comorbidities in Overweight and Obese Adults (CONQUER): A Randomised, Placebo-Controlled, Phase 3 Trial - American College of Cardiology [acc.org]

- 12. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. login.medscape.com [login.medscape.com]

- 14. obesitymedicinereview.com [obesitymedicinereview.com]

- 15. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 18. Dopaminergic Control of the Feeding Circuit [e-enm.org]

- 19. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Phentermine's Presynaptic Ballet: A Technical Guide to its Influence on Norepinephrine and Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentermine, a sympathomimetic amine and a substituted amphetamine, has been a cornerstone in the short-term management of obesity for decades. Its efficacy is primarily attributed to its potent anorectic effects, which are a direct consequence of its modulation of central catecholaminergic systems. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning phentermine's action, with a specific focus on its intricate interplay with norepinephrine (NE) and dopamine (DA) release at the presynaptic terminal. We will dissect the signaling cascades initiated by its interaction with Trace Amine-Associated Receptor 1 (TAAR1), detail its effects on the norepinephrine and dopamine transporters (NET and DAT), and present quantitative data on its binding affinities and functional inhibition. Furthermore, this guide furnishes detailed experimental protocols for key assays utilized in the characterization of phentermine's neuropharmacological profile, including radioligand binding assays, synaptosomal neurotransmitter uptake assays, and in vivo microdialysis. Through a combination of tabulated data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, this document aims to provide a comprehensive resource for researchers and drug development professionals engaged in the study of phentermine and related compounds.

Core Mechanism of Action: A Multi-faceted Approach to Catecholamine Release

Phentermine orchestrates an increase in extracellular norepinephrine and dopamine concentrations through a primary mechanism involving the activation of Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor located on presynaptic neurons.[1][2] Unlike classical amphetamines, phentermine's interaction with the vesicular monoamine transporter 2 (VMAT2) is negligible, indicating that its primary mechanism is not the redistribution of vesicular monoamines into the cytoplasm.

The Role of Trace Amine-Associated Receptor 1 (TAAR1)

Phentermine acts as an agonist at TAAR1, initiating a signaling cascade that culminates in the non-competitive inhibition of reuptake and the promotion of efflux of norepinephrine and dopamine through their respective transporters, NET and DAT.[3][4] Upon binding to TAAR1, phentermine triggers the activation of adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which in turn phosphorylate NET and DAT.[3][4] This phosphorylation event is a critical juncture, leading to two significant outcomes:

-

Transporter Internalization: The phosphorylation of NET and DAT can lead to their internalization, effectively reducing the number of functional transporters on the presynaptic membrane and thereby decreasing neurotransmitter reuptake.

-

Reverse Transport (Efflux): The altered phosphorylation state of the transporters can induce a conformational change that facilitates the reverse transport of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft.[3]

Quantitative Analysis of Phentermine's Interaction with Monoamine Transporters

The affinity and inhibitory potency of phentermine at norepinephrine and dopamine transporters are key determinants of its pharmacological effects. The following tables summarize the available quantitative data.

| Parameter | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Reference |

| IC50 (µM) | 0.1 | ~1 | 15 | [5] |

| Table 1: Inhibitory Potency (IC50) of Phentermine at Monoamine Transporters. |

| Parameter | Monoamine Oxidase-A (MAO-A) | Reference |

| Ki (µM) | 85-88 | [6] |

| Table 2: Inhibitory Constant (Ki) of Phentermine for MAO-A. |

In Vivo Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models provide crucial insights into the real-time effects of phentermine on extracellular neurotransmitter concentrations in specific brain regions.

| Brain Region | Dose (mg/kg, i.p.) | Peak % Increase in Dopamine | Reference |

| Rat Striatum | 2 | 147 ± 17% | [1] |

| Rat Striatum | 5 | 320 ± 89% | [1] |

| Table 3: Effect of Phentermine on Striatal Dopamine Levels in Freely Moving Rats. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of phentermine's mechanism of action.

Radioligand Binding Assay for Determining Transporter Affinity (Ki)

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of phentermine for NET and DAT.

Materials:

-

Cell membranes prepared from cells expressing the transporter of interest (NET or DAT).

-

Radioligand specific for the transporter (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Unlabeled phentermine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled phentermine in the assay buffer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of phentermine that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay for Determining IC50

This protocol describes a synaptosomal uptake assay to measure the inhibitory potency (IC50) of phentermine on norepinephrine and dopamine uptake.

Materials:

-

Fresh brain tissue from a relevant region (e.g., striatum for DAT, cortex for NET).

-

Sucrose buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer buffer.

-

Radiolabeled neurotransmitter ([³H]Norepinephrine or [³H]Dopamine).

-

Unlabeled phentermine.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of phentermine or vehicle at 37°C for a short period.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Uptake Termination: After a short incubation period (to measure initial uptake rates), terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity as described in the radioligand binding assay.

-

Data Analysis: Determine the IC50 value, which is the concentration of phentermine that inhibits 50% of the specific neurotransmitter uptake.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol provides a general outline for an in vivo microdialysis experiment to measure the effect of phentermine on extracellular dopamine and norepinephrine levels in the brain of a freely moving rat.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Phentermine solution for injection.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer phentermine (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a set period after drug administration.

-

Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the data over time.

Conclusion

Phentermine's effect on norepinephrine and dopamine release is a complex process primarily mediated by its agonistic activity at the TAAR1 receptor. This interaction initiates a signaling cascade involving G-proteins, adenylyl cyclase, cAMP, and protein kinases, ultimately leading to the phosphorylation of NET and DAT. This results in both the inhibition of neurotransmitter reuptake and the promotion of their efflux into the synaptic cleft. The quantitative data presented herein underscores phentermine's greater potency for the norepinephrine system over the dopamine system. The detailed experimental protocols provided offer a foundation for the continued investigation of phentermine and the development of novel therapeutics targeting these monoaminergic pathways. A thorough understanding of these core mechanisms is paramount for researchers and drug development professionals working to refine and improve treatments for obesity and related metabolic disorders.

References

- 1. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Role of Phentermine in stimulating the sympathetic nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentermine, a sympathomimetic amine, has been a cornerstone in the pharmacological management of obesity for decades. Its primary mechanism of action involves the stimulation of the sympathetic nervous system, leading to a cascade of physiological responses that contribute to appetite suppression and increased energy expenditure. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying phentermine's effects, with a focus on its interaction with key neurotransmitter systems and intracellular signaling pathways. We present a comprehensive overview of its pharmacodynamics, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction

Phentermine is structurally similar to amphetamine and exerts its effects by modulating the release and reuptake of catecholamines, primarily norepinephrine (NE) and dopamine (DA), in the central nervous system (CNS).[1][2] This modulation results in an overall increase in sympathomimetic tone, mimicking the physiological "fight-or-flight" response, which is intrinsically linked to a reduction in appetite and an increase in metabolic rate.[1] Understanding the precise molecular interactions and downstream signaling events is crucial for the continued development of safer and more effective anti-obesity therapeutics.

Mechanism of Action

Phentermine's sympathomimetic effects are multifaceted, involving several key molecular targets:

-

Monoamine Transporters: Phentermine acts as a substrate and a weak inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] This leads to an increase in the synaptic concentrations of NE and DA. Its effect on the serotonin transporter (SERT) is significantly weaker.[3]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phentermine is an agonist of TAAR1, an intracellular G-protein coupled receptor.[3] Activation of TAAR1 contributes to the modulation of monoamine transporter function and neurotransmitter release.

-

Vesicular Monoamine Transporter 2 (VMAT2): Unlike amphetamine, phentermine has not been shown to be a significant substrate for VMAT2, the transporter responsible for loading monoamines into synaptic vesicles.[3] This distinction may contribute to phentermine's comparatively lower potential for abuse.

Neurotransmitter Release

The primary mechanism by which phentermine stimulates the sympathetic nervous system is through the enhanced release of norepinephrine and dopamine from presynaptic nerve terminals.

In vivo microdialysis studies in rats have provided quantitative evidence of phentermine's effects on neurotransmitter release in specific brain regions, such as the nucleus accumbens and striatum.

| Drug and Dose | Brain Region | Neurotransmitter | % Increase from Baseline (Mean ± SEM) | Reference |

| Phentermine (2 mg/kg, i.p.) | Striatum | Dopamine | 147 ± 17% | [3] |

| Phentermine (5 mg/kg, i.p.) | Striatum | Dopamine | 320 ± 89% | [3] |

| Phentermine (2 mg/kg, i.p.) | Striatum | Dopamine | 52% (acute), 80% (chronic) | [4] |

Signaling Pathways

Phentermine's interaction with its molecular targets initiates downstream signaling cascades that ultimately mediate its physiological effects.

TAAR1 Signaling Pathway

Activation of TAAR1 by phentermine triggers a G-protein-mediated signaling cascade. This involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).[5][6]

TAAR1 Signaling Cascade

PI3K/Akt Signaling Pathway

Recent evidence suggests that phentermine can also induce conditioned rewarding effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens.[7] This pathway is known to be involved in cell survival, proliferation, and synaptic plasticity.

PI3K/Akt Signaling Pathway

Cardiovascular Effects

The sympathomimetic actions of phentermine can lead to cardiovascular side effects, including increased heart rate and blood pressure.[8] However, clinical data suggest that these effects are often modest and may be counteracted by the cardiovascular benefits of weight loss.

| Study Population | Phentermine Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |

| Hypertensive Patients (CONQUER trial) | 7.5 mg/46 mg (w/ Topiramate) | -6.9 | -5.2 | +0.1 to +1.3 | [8][] |

| Hypertensive Patients (CONQUER trial) | 15 mg/92 mg (w/ Topiramate) | -9.1 | -5.8 | +0.1 to +1.3 | [8][] |

| Long-term use (mean 92 weeks) | 15-37.5 mg/day | -6.9 to -7.3 | -5.0 to -5.4 | No significant increase | [6][8] |

Experimental Protocols

In Vivo Microdialysis in Freely Moving Rats

Objective: To measure extracellular levels of dopamine and serotonin in the striatum following phentermine administration.[3][4]

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the striatum.

-

Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate (e.g., 2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after intraperitoneal (i.p.) injection of phentermine or vehicle.

-

Analysis: The concentrations of dopamine and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Microdialysis Workflow

Conditioned Place Preference (CPP) in Mice

Objective: To assess the rewarding effects of phentermine.[7][10]

Methodology:

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Pre-conditioning Phase: Mice are allowed to freely explore both compartments to determine baseline preference.

-

Conditioning Phase: Over several days, mice receive an i.p. injection of phentermine and are confined to one compartment, and a vehicle injection with confinement to the other compartment on alternate days.

-

Test Phase: Mice are placed in the apparatus with free access to both compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Western Blot Analysis of PI3K/Akt Pathway

Objective: To measure the phosphorylation of Akt in the nucleus accumbens following phentermine treatment.[7]

Methodology:

-

Tissue Collection: Following behavioral testing (e.g., CPP), mice are euthanized, and the nucleus accumbens is dissected and homogenized in lysis buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

Phentermine's stimulation of the sympathetic nervous system is a complex process involving the modulation of norepinephrine and dopamine neurotransmission through its actions on monoamine transporters and the TAAR1 receptor. The subsequent activation of intracellular signaling pathways, such as the PI3K/Akt pathway, further contributes to its overall pharmacological profile. While its sympathomimetic nature necessitates careful consideration of cardiovascular effects, the extensive body of research provides a solid foundation for understanding its mechanism of action. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential and safety of phentermine and related compounds.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Phentermine's Potential for Addiction and Abuse: A Technical Guide

Introduction

Phentermine is a sympathomimetic amine approved for the short-term management of obesity. Its structural similarity to amphetamine has raised concerns regarding its potential for addiction and abuse. This technical guide provides an in-depth analysis of the available scientific evidence, encompassing its mechanism of action, findings from clinical and preclinical studies, and the underlying neurobiological pathways. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Phentermine's primary mechanism of action involves the modulation of catecholaminergic systems in the brain. It primarily acts as a norepinephrine-releasing agent and, to a lesser extent, a dopamine-releasing agent.[1] This leads to an increase in the synaptic concentrations of these neurotransmitters, which are known to play crucial roles in appetite regulation and reward pathways.[2] Unlike amphetamine, phentermine has negligible effects on serotonin release.[3][4]

Clinical Evidence for Addiction and Abuse Potential

Several clinical studies have investigated the addiction and abuse potential of phentermine, with a landmark study by Hendricks et al. (2014) providing significant insights.

Hendricks et al. (2014) Clinical Intervention Trial

This study aimed to determine if long-term phentermine treatment for obesity induces abuse, psychological dependence (addiction), or drug craving.[1]

Experimental Protocol:

-

Study Design: A clinical intervention trial involving the interruption of phentermine treatment.[1]

-

Participants: 269 individuals being treated for obesity, divided into two groups:

-

Assessment Tools: Validated psychometric scales were modified for phentermine and administered to assess various aspects of dependence and withdrawal:

-

Mini International Neuropsychiatric Interview for Substance Use Disorders (MINI-SUD): To diagnose substance abuse or dependence.[1]

-

Severity of Dependence Scale (SDS): To measure the degree of psychological dependence.[1][5]

-

Phentermine Craving Questionnaire-NOW (PCQ-NOW): Adapted from the Cocaine Craving Questionnaire-NOW to measure current craving for phentermine.[1][5]

-

Phentermine Withdrawal Questionnaire (PWQ): Adapted from the Amphetamine Withdrawal Questionnaire to assess withdrawal symptoms upon abrupt cessation.[1][5]

-

Data Presentation:

| Assessment Tool | Long-Term Phentermine (LTP) Group Results | Acute Treatment Phentermine (ATP) Group Results | Conclusion |

| MINI-SUD | All interviews were negative for phentermine abuse or psychological dependence.[1][5] | Not reported (focus was on long-term use). | No evidence of abuse or dependence in long-term users. |

| SDS | Scores were consistently low, indicating a lack of psychological dependence.[1][5] | Scores were consistently low.[1][5] | Phentermine treatment does not appear to induce psychological dependence. |

| PCQ-NOW | Scores were low, indicating an absence of craving for phentermine.[1][5] | Scores were low.[1][5] | Neither short-term nor long-term use induced phentermine craving. |

| PWQ | No significant amphetamine-like withdrawal symptoms were reported upon abrupt cessation, other than an increase in hunger.[1] | Not reported (focus was on long-term use). | Abrupt cessation of phentermine does not induce a withdrawal syndrome. |

Experimental Workflow for Hendricks et al. (2014) Study

Experimental workflow of the Hendricks et al. (2014) clinical trial.

Case Reports and Other Clinical Evidence

While large-scale clinical trials suggest a low potential for abuse, there are isolated case reports in the medical literature describing instances of phentermine abuse, dependence, and associated psychosis.[6][7][8] These cases often involve individuals taking higher than prescribed doses or using the drug for non-medical reasons.[6] It is important to note that these case reports represent a small fraction of the total number of individuals who have used phentermine.

Preclinical Evidence for Addiction and Abuse Potential

Preclinical studies in animal models provide further insights into the rewarding and reinforcing properties of phentermine.

In Vivo Microdialysis Studies

In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Protocol:

-

Subjects: Typically male Sprague-Dawley rats.[3]

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens or striatum.[3][9]

-

Procedure: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals. Neurotransmitter concentrations in the dialysate are then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]

-

Drug Administration: Phentermine or a vehicle control is administered systemically (e.g., intraperitoneally).[3]

Data Presentation:

| Brain Region | Phentermine Dose | Change in Dopamine Levels (vs. Baseline) | Change in Serotonin Levels (vs. Baseline) | Reference |

| Striatum | 2 mg/kg | 147% ± 17% increase (p < 0.01) | No significant change | [3] |

| Striatum | 5 mg/kg | 320% ± 89% increase (p < 0.01) | No significant change | [3] |

| Striatum | 2 mg/kg (acute) | 52% increase | No significant change | [4] |

| Striatum | 2 mg/kg (chronic) | 80% increase | No significant change | [4] |

Conditioned Place Preference (CPP) Studies

The CPP paradigm is a behavioral test used to assess the rewarding properties of a drug.[10][11]

Experimental Protocol:

-

Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.[10][11]

-

Phases:

-

Habituation/Pre-conditioning: Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.[10]

-

Conditioning: Over several days, animals are confined to one compartment after receiving a drug injection (e.g., phentermine) and to a different compartment after receiving a vehicle injection.[10]

-

Testing/Post-conditioning: The barrier between the compartments is removed, and the time spent in each compartment is recorded in a drug-free state. A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[10]

-

Data Presentation:

| Animal Model | Phentermine Dose | Outcome | Reference |

| Mice | 1 mg/kg and 3 mg/kg (i.p.) | Significantly increased conditioned place preference. | [12] |

Intravenous Self-Administration (IVSA) Studies

IVSA is considered the gold standard for assessing the reinforcing efficacy of a drug, as it measures the extent to which an animal will work to receive a drug infusion.[13]

Experimental Protocol:

-

Subjects: Typically rats or mice.[13]

-

Surgical Procedure: A catheter is surgically implanted into the jugular vein and connected to an infusion pump.[14][15]

-

Apparatus: An operant conditioning chamber equipped with levers or nose-poke holes.[14]

-

Procedure: Animals learn to press a lever or poke their nose to receive an intravenous infusion of the drug. The rate of responding is a measure of the drug's reinforcing properties.[13]

Data Presentation:

| Animal Model | Condition | Outcome | Reference |

| Rats | Food-deprived (80% of free-feeding weight) | Significantly greater self-injection of phentermine compared to saline-reinforced animals. | [16] |

| Rats | Free-feeding | Did not self-administer phentermine at rates significantly different from saline. | [16] |

Neurobiological Signaling Pathways

The rewarding and potentially addictive properties of drugs are mediated by complex intracellular signaling cascades within the brain's reward circuitry, primarily the mesolimbic dopamine system.

Dopamine and Norepinephrine Signaling in Reward

Phentermine's ability to increase synaptic dopamine and norepinephrine levels is central to its potential for reward.[17][18][19] Dopamine, in particular, plays a critical role in motivation, reinforcement, and the attribution of salience to rewarding stimuli.[19] The mesolimbic pathway, projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is a key substrate for the rewarding effects of many drugs of abuse.[2] Norepinephrine is also implicated in the modulation of reward and addiction processes.[17][18]

Dopamine and Norepinephrine Reward Pathway

References

- 1. Addiction potential of phentermine prescribed during long-term treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Addiction and the brain: the role of neurotransmitters in the cause and treatment of drug dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mephentermine abuse – A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medicalcareclinic.org [medicalcareclinic.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intravenous self-administration of phentermine in food-deprived rats: effects of abrupt refeeding and saline substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. instechlabs.com [instechlabs.com]

- 16. Self-administration of phentermine by naive rats: effects of body weight and a food delivery schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaceuticaljournal.in [pharmaceuticaljournal.in]

- 18. Dopamine and norepinephrine role in alcohol-addictive behavior: from correlations to mechanisms | Semantic Scholar [semanticscholar.org]

- 19. Dopamine and Addiction | Annual Reviews [annualreviews.org]

Phentermine's Classification as a Controlled Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentermine, a sympathomimetic amine with structural similarities to amphetamine, has a long history of use as an anorectic for the short-term management of obesity. Its classification as a controlled substance is a result of a complex interplay between its pharmacological properties, abuse potential, and therapeutic benefits. This technical guide provides an in-depth analysis of the scientific and regulatory rationale behind phentermine's scheduling, methodologies for assessing its abuse liability, and a detailed examination of its mechanism of action.

Regulatory Classification and History

Phentermine is classified as a Schedule IV controlled substance in the United States under the Controlled Substances Act (CSA).[1][2] This classification indicates a lower potential for abuse relative to substances in Schedules II and III, but still acknowledges the risk of physical or psychological dependence.[1] The Drug Enforcement Administration (DEA) determines the scheduling of a substance based on a comprehensive eight-factor analysis.